molecular formula C21H20ClNO2 B1385382 2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040690-04-7

2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline

Cat. No. B1385382
CAS RN: 1040690-04-7
M. Wt: 353.8 g/mol
InChI Key: HSFJNVFNCFLBGB-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline, also known as Boc–Anil (Boc-protected aminobenzyl aniline), is a chemical compound used in various fields of research and industry. It has a molecular weight of 353.84 and a molecular formula of C21H20ClNO2 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline can be represented by the SMILES notation: C1=CC=C (C=C1)OCCOC2=CC=C (C=C2)CNC3=CC=CC=C3Cl .

Scientific Research Applications

Synthesis and Characterization

The chemical 2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline has been explored in various synthesis and characterization studies. For instance, research has been conducted on the synthesis of related chloro-aniline compounds and their subsequent structural and compositional analysis. One study focused on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol, yielding a product characterized by various analytical techniques such as elemental analyses and IR spectra (Wen Zi-qiang, 2007). Another study investigated the isomeric properties of 3- and 4-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, examining the planar backbone structure and intermolecular interactions forming centrosymmetric dimers (B. Su et al., 2013).

Reaction Pathways and Product Formation

The study of reaction pathways and product formation involving chloro-aniline compounds is another significant area of research. Research has been conducted on the synthesis of benzoxazine, examining the reaction paths of phenol, aniline, and formaldehyde, and identifying N-hydroxymethyl aniline as a key intermediate (Chengxi Zhang et al., 2015). Additionally, the formation of various compounds from the reaction of benzyl chloroformate with substituted anilines was studied, highlighting the influence of electron-withdrawing and electron-donating groups on product formation (H. Pati et al., 2004).

Supramolecular Behavior and Self-Assembly

The supramolecular behavior and self-assembly of chloro-aniline derivatives have been explored in the context of designing novel materials. A study on the design and synthesis of G-2 melamine-based dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit revealed insights into the self-organization and self-assembly of these dendritic melamines in solution and solid-state (Cristina Morar et al., 2018).

properties

IUPAC Name

2-chloro-N-[[4-(2-phenoxyethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO2/c22-20-8-4-5-9-21(20)23-16-17-10-12-19(13-11-17)25-15-14-24-18-6-2-1-3-7-18/h1-13,23H,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFJNVFNCFLBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)CNC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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